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6-(Aminomethyl)pyrazin-2(1H)-one

Cat. No.: B13144383
M. Wt: 125.13 g/mol
InChI Key: OTOYTLFYTCGCNN-UHFFFAOYSA-N
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Description

Significance of Pyrazinone Heterocycles in Synthetic Chemistry and Biological Discovery

Pyrazinone heterocycles, which are six-membered aromatic rings containing two nitrogen atoms in a 1,4-arrangement, are of substantial interest due to their diverse biological activities. ckthakurcollege.net These compounds and their derivatives have been investigated for a range of therapeutic applications. researchgate.net The pyrazinone scaffold is a common feature in natural products with a variety of biological properties, including roles as kinase and protease inhibitors and in quorum sensing. nih.gov

The versatility of the pyrazinone ring allows for various substitutions, leading to a wide range of pharmacological effects. For instance, pyrazinone derivatives have been explored for their potential as antifungal agents. researchgate.net The World Health Organization's 2019 Model List of Essential Medicines included four drugs containing the pyrazine (B50134) ring, highlighting its therapeutic importance. ckthakurcollege.net

In synthetic chemistry, pyrazinones are valuable building blocks for creating more complex molecules. mdpi.com Their distinct chemical reactivity has been the focus of advancements in total synthesis and the development of new synthetic methodologies. ckthakurcollege.net The ability to functionalize the pyrazinone core at different positions enables the generation of libraries of compounds for drug discovery programs. researchgate.net

Table 1: Examples of Biologically Active Pyrazinone-Containing Compounds

Compound NameBiological Activity/Significance
FavipiravirAntiviral drug for influenza A and B. mdpi.com
Deoxyaspergillic acidA natural product isolated from Aspergillus flavus. mdpi.com
ArglecinA natural product isolated from Streptomyces. mdpi.com
Tubulin-modulating fungicidePatented by DuPont, contains a pyrazinone core. researchgate.net

Historical Context of Pyrazinone Research and Development

The initial synthesis of pyrazinones was reported in the early 20th century. researchgate.net However, it was not until the 1940s that research into these compounds began to expand significantly, driven by the discovery of their presence in biologically active natural products. researchgate.net

One of the early methods for synthesizing 2(1H)-pyrazinones, developed in 1947, involved the conversion of diketopiperazines into chloro-substituted pyrazines, which were then transformed into pyrazinones. researchgate.net Another foundational one-pot condensation method was described in 1949, which involved the reaction of an α-amino acid amide with a 1,2-dicarbonyl compound. mdpi.com

Over the decades, numerous synthetic strategies have been developed to overcome the limitations of these early methods, aiming for more versatile, efficient, and practicable approaches to a wider variety of pyrazinone derivatives. researchgate.net These efforts have included the use of α-amino acid-derived precursors and the development of one-pot synthesis protocols. nih.govmdpi.com

Table 2: Timeline of Key Developments in Pyrazinone Research

YearDevelopment
Early 20th CenturyFirst methods for the synthesis of pyrazinones described. researchgate.net
1940sIncreased research due to their discovery in natural products. researchgate.net
1947Synthesis from diketopiperazines developed. researchgate.net
1949One-pot condensation of α-amino acid amides and 1,2-dicarbonyl compounds reported. mdpi.com

Overview of 6-(Aminomethyl)pyrazin-2(1H)-one in Contemporary Academic Research

A comprehensive search of contemporary academic literature reveals a notable lack of specific research focused on the compound this compound. While the broader class of pyrazinones and aminopyrazines is well-represented in chemical and medicinal research, this particular derivative appears to be largely unexplored.

Research in the broader category of aminopyrazines has indicated their potential in various applications. For instance, studies on N-(alkyl)-2-amino-1,4-pyrazine derivatives have explored their antioxidative properties. researchgate.net The synthesis of various aminopyrazole and aminopyrimidine derivatives, which share structural similarities with aminopyrazinones, has been a subject of interest for their potential biological activities, including antifungal and anticancer properties.

The lack of specific studies on this compound presents a potential area for future investigation. The synthesis and biological evaluation of this compound could uncover novel properties and applications, contributing to the broader understanding and utility of the pyrazinone scaffold.

Scope and Objectives of the Research Outline

This article provides a focused overview of the pyrazinone-2(1H)-one scaffold, with a particular emphasis on the current state of knowledge regarding this compound. The primary objectives are:

To highlight the significance of pyrazinone heterocycles in the realms of synthetic chemistry and drug discovery.

To provide a historical context for the research and development of pyrazinone compounds.

To summarize the available information, or lack thereof, on this compound in contemporary academic research.

This review aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of pyrazinone derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B13144383 6-(Aminomethyl)pyrazin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

6-(aminomethyl)-1H-pyrazin-2-one

InChI

InChI=1S/C5H7N3O/c6-1-4-2-7-3-5(9)8-4/h2-3H,1,6H2,(H,8,9)

InChI Key

OTOYTLFYTCGCNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C=N1)CN

Origin of Product

United States

Synthetic Methodologies for 6 Aminomethyl Pyrazin 2 1h One and Analogues

General Strategies for Pyrazinone Ring Construction

The synthesis of the 2(1H)-pyrazinone ring is a well-established area of heterocyclic chemistry, driven by the interesting biological activities of natural and synthetic compounds bearing this motif. nih.govsemanticscholar.org General strategies for constructing this heterocyclic system can be broadly categorized into methods that build the ring from open-chain compounds and those that modify existing heterocyclic structures.

Approaches from Acyclic Precursors

The formation of the pyrazinone ring from acyclic starting materials is a versatile and widely employed strategy. rsc.org These methods involve the systematic assembly of the pyrazinone core from smaller, non-cyclic fragments, allowing for the introduction of a variety of substituents at different positions on the ring.

One of the most significant approaches for the synthesis of 2(1H)-pyrazinones involves the use of α-amino acid derivatives. nih.govacs.org A prominent method is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.org This reaction, first reported by R. G. Jones in 1949, forms the pyrazinone ring by creating bonds between N-1 and C-6, and N-4 and C-5. nih.govrsc.org The reaction was initially carried out with free α-amino acid amides in the presence of a base, but was later improved by using the more stable hydrohalide salts of the amino acid amides. rsc.org

A key challenge in this method when using unsymmetrical 1,2-dicarbonyl compounds is controlling the regioselectivity. For instance, the reaction of various α-amino acid amides with methylglyoxal (B44143) typically yields the 5-methyl-2(1H)-pyrazinone as the major isomer. nih.gov However, the regiochemical outcome can be influenced by the reaction conditions. nih.gov

ReactantsKey FeaturesProduct(s)
α-Amino acid amide, 1,2-Dicarbonyl compoundOne-pot condensation, forms N-1/C-6 and N-4/C-5 bondsSubstituted 2(1H)-pyrazinone
α-Amino acid amide, MethylglyoxalGenerally forms the 5-methyl isomer as the major product5-Methyl-2(1H)-pyrazinone

In a related approach, Bergeron developed a method that utilizes a ketoimine (a 1,2-diketone mono Schiff base) to react with an α-amino acid amide, such as leucinamide. This strategy offers greater control over the regioselectivity, leading to the exclusive formation of the 6-alkyl-2(1H)-pyrazinone isomer, as exemplified by the synthesis of deoxyaspergillic acid. nih.gov

A foundational method for synthesizing asymmetrically substituted 2(1H)-pyrazinones was developed by Tota and Elderfield in 1942. nih.govrsc.org This strategy involves the condensation of an α-amino ketone hydrochloride (which provides N-1, C-5, and C-6 of the pyrazinone ring) with a 2-bromo- or 2-chloro-substituted acid halide (which supplies C-2 and C-3). nih.govrsc.org The resulting ketoamide intermediate is then treated with ammonia (B1221849) to furnish a dihydropyrazine, which is subsequently oxidized by air to yield the final 2(1H)-pyrazinone. nih.govrsc.org

Precursor 1Precursor 2Key StepsFinal Product
α-Amino ketone hydrochlorideα-Haloacetyl halide1. Condensation to ketoamide2. Cyclization with ammonia3. Air oxidationSubstituted 2(1H)-pyrazinone

This approach has been adapted to prepare various pyrazinones. For example, 6-phenyl-2(1H)-pyrazinone was synthesized from amino acetaldehyde (B116499) and phthalimidoacetyl chloride. semanticscholar.org In this case, the phthalimido group serves as a precursor to the N-4 nitrogen, which is revealed by deprotection with hydrazine. semanticscholar.org

A general and effective method for the preparation of 3,5-dihalo-2(1H)-pyrazinones was reported by Vekemans and Hoornaert in 1983. nih.govrsc.org This synthesis involves the reaction of an α-aminonitrile with an excess of an oxalyl halide, such as oxalyl chloride or oxalyl bromide. nih.gov The α-aminonitrile, which provides the N-1 and C-6 atoms of the pyrazinone ring, is typically generated through a Strecker reaction from a primary amine, an aldehyde, and a cyanide source. nih.govrsc.org

The mechanism proceeds through the initial acylation of the α-aminonitrile to form an oxamoyl halide. nih.gov This is followed by the addition of HX to the nitrile group, tautomerization, and cyclization to yield a pyrazine-2,3-dione intermediate. nih.gov This intermediate then reacts with the excess oxalyl halide to introduce the halogen at the 3-position. nih.gov To facilitate the reaction and avoid the formation of symmetrical oxamides, the salt of the α-aminonitrile is generally used. nih.gov

Reactant 1Reactant 2Reaction ConditionsProduct
α-AminonitrileOxalyl halide (excess)Toluene or o-dichlorobenzene, 70–100 °C3,5-Dihalo-2(1H)-pyrazinone

Researchers have since optimized this procedure for larger scale syntheses by using lower boiling point solvents and milder reaction temperatures. nih.gov

Syntheses from Diketopiperazines

2(1H)-Pyrazinones can also be synthesized from 2,5-diketopiperazines, which are cyclic dipeptides. nih.govrsc.orgsemanticscholar.org Diketopiperazines are readily available precursors as they can be easily prepared by the dehydration of amino acids. nih.govrsc.org This method, first developed by Baxter and Spring in 1947, involves the conversion of a diketopiperazine into a chloropyrazine, which is then transformed into the corresponding pyrazinone. nih.govrsc.org

The process typically begins with heating the diketopiperazine with phosphoryl chloride, which results in a mixture of mono- and dichloropyrazines. nih.govrsc.org The isolated 2-chloropyrazine (B57796) can then be hydrolyzed to the 2(1H)-pyrazinone by treatment with an alkali or by a two-step sequence involving reaction with sodium ethoxide followed by acid hydrolysis. rsc.org This method has been applied to both symmetrical and unsymmetrical diketopiperazines to produce a variety of pyrazinone structures. rsc.org For instance, the use of unsymmetrical DL-leucyl-isoleucyl anhydride (B1165640) led to the formation of 3-(sec-butyl)-6-isobutyl-2(1H)-pyrazinone, an isomer of the natural product deoxyaspergillic acid. rsc.org

Starting MaterialReagent(s)IntermediateFinal Product
Diketopiperazine1. Phosphoryl chloride2. Alkali or NaOEt/HCl2-Chloropyrazine2(1H)-Pyrazinone

Condensation Reactions in Pyrazinone Synthesis

Condensation reactions are a cornerstone of pyrazinone synthesis. As previously discussed in section 2.1.1.1, the condensation of α-amino acid amides with 1,2-dicarbonyl compounds is a classic and powerful strategy for constructing the 2(1H)-pyrazinone ring system. nih.govrsc.org This reaction exemplifies a convergent approach where two key fragments are joined to form the heterocyclic core in a single step. rsc.org

Another notable condensation strategy involves the reaction of an α-amino ketone with a glyoxylic acid derivative. nih.gov To ensure the formation of the desired 3-alkyl-5-aryl-2(1H)-pyrazinone and avoid other isomers, an α-amino ketone bearing an aryl group can be reacted with a sodium glyoxylate (B1226380) derivative, using ammonium (B1175870) acetate (B1210297) as the nitrogen source for the cyclization step. nih.gov This method has been extended to the synthesis of 3,5-diaryl-2(1H)-pyrazinones using an arylglyoxylic acid, with the cyclization often facilitated by microwave irradiation. nih.gov

Precursor 1Precursor 2Nitrogen SourceKey Feature
α-Amino ketone (aryl-substituted)Sodium glyoxylate derivativeAmmonium acetateControlled regioselectivity for 3-alkyl-5-aryl isomers
Arylglyoxylic acidTryptamine or α-amino ketoneAmmoniaSynthesis of 3,5-diaryl or 3,5-bis(indolyl) pyrazinones

These condensation methodologies highlight the modular nature of pyrazinone synthesis, allowing for the systematic variation of substituents on the pyrazinone scaffold.

α-Amino Acid Amides with 1,2-Dicarbonyl Compounds (Jones and Karmas and Spoerri Method)

One of the most prominent and widely utilized methods for the synthesis of 2(1H)-pyrazinones is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. rsc.orgacs.org This reaction, first reported by R. G. Jones in 1949 and later optimized by Karmas and Spoerri, involves the formation of bonds between N-1 and C-6, and N-4 and C-5 of the pyrazinone ring. rsc.orgacs.org The original procedure utilized free α-amino acid amides in the presence of a base such as sodium or potassium hydroxide. acs.org A significant improvement was the use of the more stable and readily available hydrohalide salts of α-amino acid amides. acs.org

The reaction of an unsymmetrical 1,2-dicarbonyl compound with an α-amino acid amide can lead to the formation of two possible regioisomers. For instance, the reaction of methylglyoxal with various α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the major isomer. rsc.orgacs.org However, the regioselectivity can be influenced by the reaction conditions; the presence of sodium bisulfite has been shown to favor the formation of the 6-methyl isomer. rsc.orgacs.org The versatility of this method is further demonstrated by its application to the synthesis of 1-substituted 2(1H)-pyrazinones through the reaction of glyoxal (B1671930) with di-, tri-, and tetrapeptides. semanticscholar.org

ReactantsProduct(s)Key Features
α-Amino acid amide + 1,2-Dicarbonyl compound2(1H)-PyrazinoneOne-pot synthesis; can use free amides or hydrohalide salts.
Unsymmetrical 1,2-dicarbonylMixture of regioisomersRegioselectivity can be influenced by additives like sodium bisulfite.
Glyoxal + Peptides1-Acylaminoacyl-2(1H)-pyrazinoneAllows for the introduction of substituents at the N-1 position.
α-Amino Acid Amides with 1,2-Diketone Mono Schiff Bases

To address the issue of regioselectivity in the condensation of unsymmetrical 1,2-dicarbonyls, a modified approach utilizing 1,2-diketone mono Schiff bases has been developed. rsc.orgsemanticscholar.org This method takes advantage of the differential reactivity of the carbonyl and imino groups of a ketoimine. rsc.orgsemanticscholar.org By reacting an α-amino acid amide with a 1,2-diketone mono Schiff base, it is possible to achieve the exclusive formation of a single regioisomer. rsc.orgsemanticscholar.org

A notable example is the synthesis of deoxyaspergillic acid (3,6-diisobutyl-2(1H)-pyrazinone), where the condensation of leucinamide with the appropriate ketoimine yielded the 6-alkyl-2(1H)-pyrazinone isomer exclusively. rsc.orgsemanticscholar.org This level of control is a significant advantage over the direct condensation with the corresponding 1,2-diketone.

ReactantsProductKey Advantage
α-Amino acid amide + 1,2-Diketone mono Schiff baseSingle regioisomer of 2(1H)-PyrazinoneOvercomes the regioselectivity issues of the Jones and Karmas and Spoerri method.
2-Chloroketone Oximes and α-Amino Acid Esters

An alternative route to 3,6-disubstituted 2(1H)-pyrazinones involves the reaction of 2-chloroketone oximes with α-amino acid esters. rsc.orgacs.org This method proceeds through the formation of N-1 to C-2 and N-4 to C-5 bonds. rsc.orgacs.org The synthesis of deoxyaspergillic acid has also been successfully achieved using this strategy. acs.org The process involves the initial reaction of a 1-chloro-3-methyl-2-pentanone oxime with an L-leucine ethyl ester to form an N-(2-oximinoalkyl)-amino acid ester. acs.org This intermediate then undergoes a series of transformations including saponification of the ester, conversion of the oxime to a ketone, re-esterification, and finally, treatment with ammonia followed by oxidation to yield the pyrazinone ring. acs.org

Starting MaterialsIntermediateFinal Product
2-Chloroketone oxime + α-Amino acid esterN-(2-oximinoalkyl)-amino acid ester3,6-Disubstituted 2(1H)-pyrazinone

Targeted Synthesis of 6-(Aminomethyl)pyrazin-2(1H)-one and Related Aminomethyl Pyrazinones

The synthesis of pyrazinones bearing an aminomethyl group, such as this compound, requires specific strategies to introduce or form this functional group.

Formation of the Aminomethyl Moiety in Pyrazinone Derivatives

The direct synthesis of this compound can be envisioned through the application of classical pyrazinone syntheses using appropriately functionalized starting materials. For instance, employing an α-amino acid amide with a protected amino group in its side chain, such as the amide of N-Boc-lysine, in a condensation reaction with glyoxal would theoretically yield a pyrazinone with a protected aminomethyl group at the 3-position. Subsequent deprotection would then afford the desired 3-(aminomethyl)pyrazin-2(1H)-one. To obtain the 6-substituted isomer, a regioselective synthesis or separation of isomers would be necessary.

Another plausible approach involves the post-synthetic modification of a pre-formed pyrazinone ring. For example, a methyl-substituted pyrazinone could undergo radical halogenation to form a halomethyl derivative. This intermediate could then be subjected to nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, to introduce the aminomethyl group. However, the feasibility and efficiency of such a sequence would require experimental validation. A study on the synthesis of piperazines from primary amines demonstrated the conversion of a primary amino group into a piperazine (B1678402) ring, suggesting the potential for modifying amino acid-derived synthons before pyrazinone formation. mdpi.com

Enantioselective Synthesis Approaches for Aminomethyl-Substituted Pyrazinones

The development of enantioselective methods for the synthesis of chiral pyrazinones is crucial for their application in medicinal chemistry. Several strategies can be employed to achieve asymmetric induction in the formation of the pyrazinone ring.

One established method is the use of chiral auxiliaries . wikipedia.orgslideshare.netresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of the reaction. wikipedia.orgslideshare.net For the synthesis of aminomethyl-substituted pyrazinones, one could start with a chiral α-amino acid amide, where the chirality is inherent to the amino acid or is introduced via a recoverable chiral auxiliary attached to the amino group. The condensation of this chiral starting material with a 1,2-dicarbonyl compound would proceed with diastereoselectivity, leading to an enantioenriched pyrazinone product after cleavage of the auxiliary. For example, (R)- or (S)-α-methylbenzylamine has been used as a chiral auxiliary in the synthesis of atropisomeric 6-aryl-3,5-dichloro-2(1H)-pyrazinones. rsc.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as squaramides and phosphoric acids, have been successfully employed in the enantioselective synthesis of pyrazolone (B3327878) derivatives. rawdatalibrary.netrsc.orgresearchgate.netsigmaaldrich.com These catalysts can activate the substrates and create a chiral environment, directing the formation of one enantiomer over the other. While direct examples for this compound are not prevalent, the principles of these organocatalytic methods could be adapted for its enantioselective synthesis.

Asymmetric StrategyDescriptionExample Application
Chiral AuxiliariesA temporary chiral group directs the stereochemical outcome of the cyclization.Use of (R)- or (S)-α-methylbenzylamine for atropisomeric pyrazinones. rsc.org
OrganocatalysisA small chiral organic molecule catalyzes the reaction enantioselectively.Squaramide-catalyzed enantioselective Michael addition to form chiral pyrazolones. rsc.orgsigmaaldrich.com

Automated and Continuous-Flow Synthesis Techniques

Modern synthetic chemistry is increasingly moving towards automated and continuous-flow processes to enhance efficiency, safety, and scalability. rsc.orgrsc.orgmit.eduspringerprofessional.denih.govuc.ptyoutube.com These technologies are particularly well-suited for the synthesis of heterocyclic compounds.

Continuous-flow chemistry involves performing reactions in a continuously flowing stream through a reactor. rsc.orgspringerprofessional.de This approach offers several advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. rsc.orgspringerprofessional.de For the synthesis of this compound, a multi-step sequence could be designed as a continuous-flow process, where the starting materials are pumped through a series of reactors, each performing a specific transformation. mit.eduuc.pt This would allow for the in-situ generation of reactive intermediates and their immediate use in the subsequent step, minimizing decomposition and side reactions. The synthesis of pyrazinamide (B1679903) derivatives has been successfully demonstrated in a continuous-flow system, highlighting the potential of this technology for the production of related pyrazinone structures. nih.gov

Automated synthesis platforms can further streamline the drug discovery process by enabling the rapid synthesis and purification of compound libraries. youtube.comresearchgate.net These platforms can integrate reaction screening, optimization, and scale-up, significantly reducing the time required for the development of new synthetic routes. youtube.com The application of such automated systems to the synthesis of this compound and its analogues could accelerate the exploration of their structure-activity relationships.

Functionalization and Derivatization Strategies of the Pyrazinone Core

The 2(1H)-pyrazinone scaffold is a versatile heterocyclic system that allows for a wide range of functionalization and derivatization reactions. These modifications are crucial for developing analogues with tailored properties and for synthesizing complex natural products and pharmacologically active molecules. nih.govrsc.org Strategies primarily target the nitrogen atom at the N-1 position and the carbon atoms at the C-3, C-5, and C-6 positions of the pyrazinone ring. Key methodologies include halogenation, cross-coupling reactions, and direct modifications of the ring's substituents.

Halogenation

Halogenation is a fundamental strategy for activating the pyrazinone core for subsequent cross-coupling reactions. The introduction of halogen atoms, typically chlorine or bromine, at specific positions provides a handle for introducing diverse substituents. semanticscholar.org

A widely used method for producing 3,5-dihalo-2(1H)-pyrazinones was developed by Hoornaert and coworkers. nih.govsemanticscholar.org This procedure involves the reaction of an α-aminonitrile with an excess of an oxalyl halide. nih.govsemanticscholar.orgresearchgate.net The α-aminonitrile, which dictates the substituents at the N-1 and C-6 positions, is acylated first. This is followed by cyclization and subsequent reaction with the excess oxalyl halide, which introduces halogen atoms at the C-3 and C-5 positions. nih.govrsc.org

Additionally, direct halogenation of the pyrazinone ring can be achieved using standard halogenating agents. For instance, a chlorine atom can be introduced at the C-6 position by reacting a 6-methylpyrazinedione precursor with N-chlorosuccinimide (NCS) in a solvent like 1,2-dichloroethane (B1671644) (DCE). semanticscholar.org

Table 1: Halogenation Reactions on the Pyrazinone Core

Starting Material Reagents Position(s) Halogenated Product Type Reference
α-Aminonitrile Oxalyl chloride / Oxalyl bromide C-3, C-5 3,5-Dihalo-2(1H)-pyrazinone nih.govsemanticscholar.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the pyrazinone scaffold. acs.orgrsc.org Halogenated pyrazinones, particularly the 3,5-dihalo derivatives, serve as excellent substrates for these transformations, allowing for site-selective functionalization. rsc.orgsemanticscholar.org

Suzuki Coupling: This reaction is used to introduce aryl groups. For example, after converting a pyrazinone into a pyrazine (B50134) via reaction with POBr3, a solid-phase Suzuki coupling with an aryl boronic acid can be performed. nih.gov

Stille Coupling: The Stille reaction is a versatile method for C-C bond formation, noted for its compatibility with numerous functional groups. rsc.org It has been applied in pyrazine chemistry to couple stannylated pyrazines with partners like aryl and acyl halides. rsc.org

Buchwald-Hartwig N-Arylation: This coupling is employed to introduce nitrogen-based substituents. Researchers have selectively derivatized 3,5-dichloro-2(1H)-pyrazinone at the C-3 position with tert-butyl carbamate (B1207046) or tert-butylurea (B72671) using a palladium catalyst (Pd(OAc)2), a Xantphos ligand, and a base (Cs2CO3). semanticscholar.org

These transition metal-catalyzed methods have enabled the synthesis of highly substituted 2(1H)-pyrazinone libraries for biological screening. acs.org

Table 2: Cross-Coupling Reactions for Pyrazinone Derivatization

Reaction Type Pyrazinone Substrate Coupling Partner Catalyst/Reagents Introduced Group Reference
Buchwald N-Arylation 3,5-Dichloro-2(1H)-pyrazinone tert-Butyl carbamate Pd(OAc)2, Xantphos, Cs2CO3 tert-Butoxycarbonylamino semanticscholar.org
Suzuki Coupling Brominated Pyrazine (from Pyrazinone) Aryl boronic acid Palladium catalyst Aryl nih.gov
Stille Coupling Stannylated Pyrazine Acyl halide Palladium catalyst Acyl rsc.org
Chan-Lam Arylation Pyrazinone (on solid phase) - Transition metal catalyst Aryl acs.org

N-1 Position Derivatization

The nitrogen at the N-1 position is nucleophilic and can be readily functionalized through alkylation or acylation. nih.govyoutube.com

N-Alkylation: Selective alkylation at the imine nitrogen (N-1) is a key step in forming 1H-pyrazinium-3-olates (or 3-oxidopyraziniums). nih.govrsc.org These intermediates are valuable in 1,3-dipolar cycloaddition reactions to construct more complex bicyclic structures. nih.govrsc.org

N-Acylation: The N-1 position can also be acylated. For instance, reacting α-amino acid amides with glyoxal can lead to 2(1H)-pyrazinones bearing an acylamino acid or an acylpeptide at the N-1 position. rsc.orgsemanticscholar.org

Side-Chain and Ring Modifications

Substituents already present on the pyrazinone core can be chemically modified to introduce new functionalities. A notable example is the conversion of a methyl group at the C-6 position. The 6-methyl group can be oxidized with selenium dioxide (SeO2) to form the corresponding aldehyde. This aldehyde can then be transformed into an oxime and subsequently reduced to yield a nitrile group at the C-6 position, demonstrating a multi-step functional group interconversion on the pyrazinone ring. semanticscholar.org

Structure Activity Relationship Sar Studies of 6 Aminomethyl Pyrazin 2 1h One Derivatives

Modulation of Biological Activity through Pyrazinone Ring Substitution

Substitutions at various positions of the pyrazinone ring have been shown to have a profound impact on the biological activity of this class of compounds. For instance, in related heterocyclic compounds like pyridin-2(1H)-ones, substitutions have been shown to influence their urease inhibitory activity. researchgate.net The introduction of different aliphatic aldehydes at the C-3 position of 4-hydroxy-6-methylpyridin-2(1H)-one resulted in varying yields and biological activities, highlighting the sensitivity of this position to substitution. researchgate.net

In a series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives developed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, substitutions on the pyrazinone ring were critical for their potency. nih.gov One of the most potent compounds in this series demonstrated an IC50 value of 29.54 ± 4.76 nM against FLT3-D835Y. nih.gov This underscores the importance of the substitution pattern on the pyrazinone ring for achieving high inhibitory activity.

Furthermore, studies on related pyrazole (B372694) derivatives have shown that the nature and position of substituents are crucial for their biological effects. For example, the introduction of a cyclopentyl group on a pyrazole ring resulted in similar activity to the unsubstituted phenyl derivative, whereas methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov This indicates that the size and lipophilicity of the substituent are important factors.

The following table summarizes the observed effects of substituents on the pyrazinone ring from various studies.

PositionSubstituentEffect on Activity
C-3Aliphatic aldehydesVaried yields and activity
C-5Aryl groupsInfluences selectivity
C-6Methyl groupCan be crucial for activity

The aminoalkyl chain at the C-6 position is a key feature of this class of compounds, and its length and the nature of the substituents on the amino group (R residues) can significantly affect receptor affinity. In a series of factor Xa inhibitors based on amino acid templates, the nature of the amino acid side chain was found to be a critical determinant of potency, with the most potent compound exhibiting an IC50 of 3 nM. nih.gov This suggests that the stereochemistry and electronic properties of the R groups on the aminoalkyl chain are crucial for optimal interaction with the target receptor.

Specific functional groups on the pyrazinone ring and its substituents play a vital role in the biological interactions of these derivatives. For instance, the presence of a hydroxyl group can allow for tautomerization between keto and enol forms, which can influence the electronic properties and binding interactions of the molecule. nih.gov Electron-donating groups have been shown to increase the electron density at the metal center in coordinated pincer complexes, which can be extrapolated to the interactions with biological targets. nih.govrsc.org Conversely, electron-withdrawing groups can also modulate the electronic profile of the molecule and its binding affinity. nih.govrsc.org

In studies of pyrazole-based inhibitors, the introduction of acidic moieties was found to abolish the inhibition of certain metalloproteases, leading to excellent selectivity. nih.gov This highlights the role of functional groups in determining the selectivity profile of a compound.

Impact of the 6-(Aminomethyl) Moiety on Receptor Binding and Biological Response

The 6-(aminomethyl) moiety is a critical component for the biological activity of this class of compounds. This group can participate in key hydrogen bonding interactions with the target receptor, anchoring the molecule in the binding site. The basicity of the amino group can also be important for forming salt bridges with acidic residues in the receptor.

The importance of a basic amino group is highlighted in the development of various inhibitors where this moiety interacts with key residues like aspartate in the active site. The strategic placement of an amino group is a common feature in the design of kinase inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase.

Rational Design Principles Derived from SAR Analyses

The wealth of SAR data has led to the formulation of rational design principles for developing potent and selective inhibitors based on the 6-(aminomethyl)pyrazin-2(1H)-one scaffold. Structure-based design, guided by X-ray crystallography and molecular modeling, has been instrumental in the development of potent inhibitors. nih.gov For example, in the design of aminopiperazinone inhibitors of BACE, a binding mode driven by the interaction with the catalytic aspartate dyad was identified, guiding the optimization of the lead compound. nih.gov

Hybrid 3D-QSAR and molecular docking are other powerful tools that have been used to design novel inhibitors with improved predicted activity. mdpi.com These computational approaches, combined with experimental validation, provide a robust strategy for the development of new therapeutic agents.

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of the this compound scaffold, various bioisosteric replacements have been explored. For example, thiazoles, triazoles, and imidazoles have been successfully used as bioisosteres for a pyrazole motif, leading to potent and selective antagonists. nih.gov

The following table provides examples of bioisosteric replacements and their observed effects.

Original MoietyBioisosteric ReplacementEffect on Activity
PyrazoleThiazole, Triazole, ImidazoleMaintained or improved antagonist activity nih.gov
CarbonSulfurDecreased affinity for COX-1 preprints.orgnih.govresearchgate.net
Pyridine-N-oxide2-DifluoromethylpyridineEnhanced activity rsc.org

Biological Activities and Mechanistic Investigations of 6 Aminomethyl Pyrazin 2 1h One Analogues

Investigated Biological Effects (excluding clinical outcomes)

Analogues of 6-(Aminomethyl)pyrazin-2(1H)-one, and more broadly pyrazine (B50134) and pyrazole (B372694) derivatives, have been the subject of numerous studies to determine their potential therapeutic effects across a range of diseases. These investigations have revealed significant bioactivity, which is detailed in the following subsections.

The search for new antimicrobial agents has led researchers to explore various heterocyclic compounds, including pyrazinone and pyrazole derivatives. These compounds have shown promise against a spectrum of bacteria and fungi.

A series of novel pyrazole derivatives demonstrated notable antimicrobial activity. nih.gov For instance, one compound exhibited exceptional antibacterial effects against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another derivative was highly active against the Gram-positive bacterium Streptococcus epidermidis, matching the MIC of the standard at 0.25 μg/mL. nih.gov In terms of antifungal properties, a different analogue showed significant activity against Aspergillus niger with an MIC of 1 μg/mL, comparable to Clotrimazole (MIC: 2 μg/mL). nih.gov

Further studies on pyrazoline derivatives, which are structurally related, also revealed a broad range of antimicrobial activities, with MIC values ranging from 32 to 512 μg/mL against various bacteria and fungi. nih.gov The substitution pattern on the pyrazoline ring was found to significantly influence the antimicrobial effect. nih.gov For example, certain substitutions on the phenyl ring attached to the pyrazoline core enhanced activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov

In another study, new 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were synthesized and showed high antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Several of these compounds completely inhibited the growth of Sclerotinia sclerotiorum at a concentration of 50 mg/L. nih.gov The nature of the substituent group was found to be a key determinant of the antifungal potency. nih.gov

Additionally, a series of 4-aminopyrazolo[1,5-a]pyrazines were synthesized and screened for their antibacterial and antifungal properties, with some compounds showing activity at concentrations between 31.25 and 250 μg/ml. nuph.edu.ua

Table 1: Antimicrobial Activity of Selected Pyrazole Analogues

Compound TypeOrganismActivity (MIC)Reference
Pyrazole DerivativeEscherichia coli (Gram-negative)0.25 μg/mL nih.gov
Pyrazole DerivativeStreptococcus epidermidis (Gram-positive)0.25 μg/mL nih.gov
Pyrazole DerivativeAspergillus niger (Fungus)1 μg/mL nih.gov
Pyrazoline DerivativesVarious Bacteria and Fungi32-512 μg/mL nih.gov
5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivativeSclerotinia sclerotiorum (Fungus)100% inhibition at 50 mg/L nih.gov

The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial agents. Pyrazole and pyrazoline derivatives have been investigated for their potential to combat this disease. nih.gov

In a study evaluating new pyrazolylpyrazoline derivatives, several compounds demonstrated significant in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov For example, compound 6a at a dose of 30 mg/kg resulted in a 52.4% suppression of parasitemia. nih.gov Another compound, 7a , at a 20 mg/kg dose, showed a 36.5% suppression of the parasite. nih.gov These compounds were also evaluated against a chloroquine-resistant strain of P. falciparum, showing promising results. nih.gov

The mechanism of action for some of these derivatives is thought to involve the inhibition of parasitic enzymes such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR1), which are crucial for the parasite's survival. nih.gov

Table 2: In Vivo Antimalarial Activity of Pyrazolylpyrazoline Derivatives

CompoundDose (mg/kg)Parasitemia Suppression (%)Reference
6a3052.4 nih.gov
7a2036.5 nih.gov

Pyrazine and pyrazole analogues have also been evaluated for their antiviral properties. A series of pyrazine analogues of the anti-herpes drug acyclovir (B1169) were synthesized and tested against several viruses, including Herpes Simplex Virus-1 (HSV-1), Cytomegalovirus (CMV), Coxsackie B4 virus, and Human Immunodeficiency Virus-1 (HIV-1). nih.gov

More recently, in the context of the COVID-19 pandemic, new pyrazine-based conjugates were designed and synthesized as potential antiviral agents against SARS-CoV-2. nih.gov Some of these compounds showed promising antiviral properties. For instance, compound 5e exhibited a higher selectivity index than the reference drug Favipiravir, indicating a better balance between antiviral potency and cytotoxicity. nih.gov Computational studies, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, supported the observed biological activities, suggesting that these compounds may act by inhibiting the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Table 3: Antiviral Activity of Pyrazine-based Conjugates against SARS-CoV-2

CompoundIC₅₀ (mM)CC₅₀ (mM)Selectivity IndexReference
5e0.4774.91610.3 nih.gov
Favipiravir (Reference)1.3825.2623.8 nih.gov

The cytotoxic effects of pyrazoline derivatives against various cancer cell lines have been a significant area of research. These compounds have demonstrated the ability to inhibit the growth of numerous types of cancer cells.

In one study, a series of new pyrazoline derivatives were synthesized and evaluated for their cytotoxic effects on human pancreatic adenocarcinoma (AsPC-1) and glioblastoma (U87 and U251) cell lines. mdpi.com Compound 11 , a 1,3,4-oxadiazole-substituted pyrazoline, was identified as the most potent agent against AsPC-1 and U251 cells, with IC₅₀ values of 16.8 µM and 11.9 µM, respectively. mdpi.comresearchgate.net This compound also showed significant tumor selectivity. mdpi.comresearchgate.net

Another study focused on pyrazolines linked to a 4-methylsulfonylphenyl scaffold. nih.gov These compounds were tested against 59 human cancer cell lines, with several exhibiting significant antitumor activity. nih.gov Compound 18c showed strong activity against leukemia (HL-60) and breast cancer (MDA-MB-231) cell lines with IC₅₀ values of 8.43 µM and 12.54 µM, respectively. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes like EGFR, HER2, and VEGFR2 kinases. nih.gov

Furthermore, 5-aminopyrazole derivatives have been investigated for their anti-proliferative activity. nih.gov Certain derivatives showed a good percentage of cancer cell growth inhibition in different cancer cell lines, with some demonstrating selectivity for specific cancer types such as renal cancer. nih.gov

Table 4: Cytotoxic Activity of Selected Pyrazoline and Pyrazole Analogues

CompoundCell LineIC₅₀ (µM)Reference
11 (1,3,4-oxadiazole-substituted pyrazoline)AsPC-1 (Pancreatic)16.8 mdpi.comresearchgate.net
U251 (Glioblastoma)11.9 mdpi.comresearchgate.net
18c (Pyrazoline-4-methylsulfonylphenyl scaffold)HL-60 (Leukemia)8.43 nih.gov
MDA-MB-231 (Breast Cancer)12.54 nih.gov

The anti-inflammatory potential of pyrazole and pyrazolone (B3327878) derivatives has also been explored. These compounds have shown the ability to modulate inflammatory responses in various preclinical models.

A series of novel pyrazole analogues were synthesized and screened for their anti-inflammatory activity. nih.gov One particular compound, a hydrazinecarboxamide derivative of pyrazole, exhibited better anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. nih.gov

In another study, 3-methyl pyrazolone derivatives were evaluated for their analgesic, anti-inflammatory, and antipyretic properties. nih.gov One of the derivatives, PYZ2 , showed a significant anti-inflammatory effect in a carrageenan-induced paw edema model, with an inhibition of 51.02% at 4 hours, which was comparable to the standard drug indomethacin (B1671933) (54.08% inhibition). nih.gov In a chronic inflammation model (adjuvant-induced arthritis), the same compound showed a 47.41% inhibition, comparable to aspirin (B1665792) (49.57% inhibition). nih.gov

A series of 1,5-diarylpyrazole compounds, including a parent phenol (B47542) derivative and its aminomethyl derivatives, were evaluated for their anti-inflammatory potential using a heat-induced protein denaturation technique. ui.ac.id The study found that the aminomethyl derivatives were more active than the parent compound, and some showed higher activity than diclofenac sodium. ui.ac.id The anti-inflammatory activity of these aminomethyl derivatives was influenced by their pKa values. ui.ac.id

Table 5: Anti-inflammatory Activity of Selected Pyrazolone Derivatives

CompoundModelInhibition (%)Reference
PYZ2 (3-methyl pyrazolone derivative)Carrageenan-induced paw edema (acute)51.02 nih.gov
Adjuvant-induced arthritis (chronic)47.41 nih.gov

Computational and Theoretical Studies on 6 Aminomethyl Pyrazin 2 1h One

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as 6-(Aminomethyl)pyrazin-2(1H)-one, might interact with a biological target, typically a protein or enzyme. These in silico techniques are fundamental in drug discovery for identifying potential therapeutic candidates.

Ligand-Target Binding Prediction and Characterization

This area of study would involve identifying potential protein targets for this compound and simulating their interaction. The primary goal is to predict the binding affinity and the specific mode of interaction. Key data points from such a study would include binding energy values and identification of crucial amino acid residues involved in the interaction. For instance, studies on other pyrazine (B50134) derivatives have identified key interactions with residues like Glu171, Glu121, and Lys67 in kinases such as PIM-1K. japsonline.com However, no such specific ligand-target binding predictions have been published for this compound.

Conformation Analysis

Conformational analysis aims to determine the stable three-dimensional arrangements of a molecule. This is crucial as a molecule's biological activity is often dependent on its specific conformation. Such an analysis for this compound would involve calculating the potential energy of various conformers to identify the most stable, low-energy states. While conformational analyses have been performed on related heterocyclic systems like 3,6-dihydro-1,2-oxazines, specific data regarding the stable conformers of this compound is not documented in the literature. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

For this compound, a QSAR study would require a dataset of structurally similar compounds with known biological activities to develop a predictive model. This model could then be used to estimate the activity of new, unsynthesized derivatives. Similarly, a pharmacophore model would define the key chemical features necessary for its activity. While QSAR and pharmacophore models have been developed for various pyrazole (B372694) and pyrazine derivatives to understand their inhibitory activities against targets like EGFR kinase and PIM-1 kinase, no such models have been specifically developed for a series of compounds based on the this compound scaffold. japsonline.comnih.govmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties and reactivity of a molecule.

Electronic Structure Elucidation

This involves calculating properties such as the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and electrostatic potential. These calculations help in understanding the molecule's reactivity and intermolecular interactions. For the parent pyrazine molecule, extensive ab initio calculations have been performed to understand its nπ* and ππ* states and ionization potentials. researchgate.net However, a detailed analysis of the electronic structure of the substituted pyrazinone, this compound, has not been reported.

Reaction Mechanism Predictions

Quantum chemical calculations can be used to model the pathways of chemical reactions, including transition states and reaction energies. This can predict the feasibility and outcome of synthetic routes. For example, the mechanisms for the formation of various pyrazine and pyrazole derivatives through cycloaddition or condensation reactions have been investigated theoretically. researchgate.netmdpi.com However, there are no published studies that specifically predict or analyze the reaction mechanisms involving the synthesis or transformation of this compound.

Prediction of Biological Activity from Structural Features

The prediction of the biological activity of a compound from its structural features is a cornerstone of modern drug discovery and computational chemistry. For this compound, while direct and extensive computational studies are not widely available in the public domain, the biological potential of this molecule can be inferred by examining computational and theoretical studies on structurally related pyrazine, pyrazinone, and other heterocyclic derivatives. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are instrumental in this predictive process.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are built on the principle that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, dictate its biological function. For pyrazine and its derivatives, QSAR studies have been pivotal in predicting their therapeutic potential.

For instance, a QSAR study on a series of pyrazoline derivatives as carbonic anhydrase inhibitors demonstrated a strong correlation between specific quantum chemical descriptors and the inhibitory activity (pIC50) of the compounds. The most successful model in this study, which exhibited a high correlation coefficient (R² = 0.79) and predictive power (R²test = 0.95), indicated that certain electronic and structural properties were key to the observed biological activity nih.gov. Although this study was not on pyrazinones specifically, it highlights a methodology that could be applied to this compound to predict its potential as an enzyme inhibitor.

Similarly, 2D-QSAR studies on substituted pyrazolone (B3327878) derivatives as anti-inflammatory agents have revealed that specific topological and electronic descriptors positively contribute to their inhibitory activity hilarispublisher.com. Such findings suggest that the presence and nature of substituents on the heterocyclic ring are critical in determining the biological response.

A hypothetical QSAR study on a series of aminopyrazinone derivatives, including this compound, could involve the generation of a dataset of related compounds with known biological activities. The subsequent development of a QSAR model could elucidate the key structural features of this compound that are likely to contribute to a specific biological effect.

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and a protein's active site, providing insights into the mechanism of action of a potential drug.

In the context of pyrazine derivatives, molecular docking studies have been employed to predict their binding affinity to various biological targets. For example, new pyrazine conjugates have been evaluated as potential antiviral agents against SARS-CoV-2 through molecular docking with the RNA-dependent RNA polymerase (RdRp) nih.gov. The results of such studies can guide the design of more potent inhibitors.

A molecular docking study of aminopyridines with the K+ channel revealed that these compounds form hydrogen bonds with specific amino acid residues in the channel's pore, suggesting a mechanism for their blocking activity nih.gov. Given the structural similarity, it is plausible that this compound could exhibit interactions with similar biological targets.

Virtual screening, a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, has been successfully applied to pyrimidine (B1678525) derivatives to identify potential anti-cancer agents informahealthcare.com. This approach could be used to screen for potential biological targets for this compound.

The following table summarizes the findings of selected computational studies on related heterocyclic compounds, which can be used to infer the potential biological activities of this compound.

Compound ClassComputational MethodPredicted Biological ActivityKey FindingsReference
Pyrazolyl-pyrimidinonesQSAR, Molecular DockingHIV-1 InhibitionIdentified key interactions with the HIV-1 active site; robust QSAR models developed. rjpbr.com
AminopyridinesMolecular DockingK+ Channel BlockingPredicted binding to carboxylic oxygens of specific threonine and alanine (B10760859) residues. nih.gov
Pyrazine ConjugatesMolecular DockingAntiviral (SARS-CoV-2)Predicted binding to RNA-dependent RNA polymerase (RdRp). nih.gov
Pyrazoline DerivativesQSARCarbonic Anhydrase InhibitionStrong correlation between quantum descriptors and inhibitory activity. nih.gov
Substituted Pyrazolone Derivatives2D-QSARAnti-inflammatoryTopological and electronic descriptors contribute positively to activity. hilarispublisher.com
Amino-PyrimidinesMolecular DockingAnti-CancerPredicted strong binding affinity with IGF1R and EGFR. researchgate.net

Based on the structural features of this compound—specifically the pyrazinone core, which is a known pharmacophore, and the aminomethyl substituent, which can participate in hydrogen bonding—it is plausible to predict its potential for various biological activities. For instance, the pyrazinone ring is a bioisostere of pyrimidine and other nitrogen-containing heterocycles found in many bioactive molecules. The aminomethyl group provides a basic center and a potential hydrogen bond donor, which could facilitate interactions with biological targets such as enzymes and receptors.

In silico prediction tools can provide a preliminary assessment of a compound's likely biological activities. For example, the use of online platforms that predict activity spectra for substances (PASS) can offer a broad overview of potential pharmacological effects based on the structure of this compound. Such predictions, while not definitive, can guide experimental testing. A hypothetical PASS prediction for this compound might suggest activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects, based on the statistical analysis of structure-activity relationships from large databases of known bioactive compounds.

The following table presents a hypothetical prediction of biological activities for this compound based on its structural features and computational precedents from related compounds.

Predicted Biological ActivityStructural RationalePotential Mechanism of Action
Enzyme Inhibition (e.g., Kinases, Proteases)Pyrazinone core as a scaffold; aminomethyl group for hydrogen bonding in active sites.Competitive or non-competitive binding to the enzyme's active or allosteric sites.
Receptor Antagonism/AgonismStructural similarity to endogenous ligands; ability to form key interactions with receptor binding pockets.Binding to cell surface or nuclear receptors to modulate their activity.
Antimicrobial ActivityNitrogen-containing heterocycle, a common feature in antimicrobial agents.Inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Antiviral ActivityPotential to inhibit viral enzymes like polymerase or protease, as seen with other pyrazine derivatives.Interference with viral replication cycle.

Advanced Research Applications and Future Directions for 6 Aminomethyl Pyrazin 2 1h One

Role in Drug Discovery and Development Programs

The 2(1H)-pyrazinone core is a common feature in a variety of natural products and bioactive molecules, making it a privileged scaffold in drug discovery. The aminomethyl substituent at the 6-position of the pyrazinone ring in 6-(Aminomethyl)pyrazin-2(1H)-one provides a crucial point for derivatization, allowing for the synthesis of libraries of compounds for screening against various biological targets.

The pyrazole (B372694) ring system, a related nitrogen-containing heterocycle, has demonstrated broad utility in the development of therapeutic agents for cancer and inflammation. The structural similarities and synthetic accessibility of pyrazinone derivatives suggest their potential in similar drug discovery programs. For instance, the amino group can be functionalized to introduce different pharmacophoric elements, enabling the optimization of potency and selectivity for a target of interest. The development of pyrazole derivatives as ALK5 inhibitors for preventing dermal scarring showcases how strategic modifications to a heterocyclic core can lead to potent and selective therapeutic agents.

Application as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe exhibits high potency, selectivity, and demonstrated target engagement in a cellular context. While specific applications of this compound as a chemical probe are not extensively documented, its structure is amenable to the incorporation of reporter tags, such as fluorescent dyes or affinity labels.

The primary amine of this compound can be readily coupled with various functionalities to generate probes for specific biological targets. For example, a fluorescently labeled version of this molecule could be used to visualize the localization and dynamics of its target protein within living cells. The development of a specific fluorescent probe for pyrrolidine, which operates through a chemical reaction to generate a fluorescent signal, serves as a model for how small molecules can be engineered for biological sensing.

Development of Biomolecular Mimetics

Biomolecular mimetics are synthetic molecules designed to replicate the function of natural biomolecules, such as peptides or nucleic acids. The pyrazinone scaffold has been explored as a rigid framework for the development of peptide mimetics. For instance, the pyrazinone ring can be used to constrain the conformation of appended amino acid side chains, mimicking the secondary structure of a peptide and enhancing its binding affinity and metabolic stability.

The synthesis of pyrazinone-containing compounds as opioid mimetics illustrates this approach. By incorporating aminoalkyl chains onto the pyrazinone core, researchers can create molecules that mimic the structure and activity of endogenous opioid peptides like enkephalins. The aminomethyl group of this compound is a key starting point for the synthesis of such peptidomimetics.

Integration into Fragment-Based Drug Design

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.

The relatively simple structure and low molecular weight of this compound make it an attractive candidate for inclusion in fragment libraries. The pyrazinone core can serve as a scaffold that orients the aminomethyl group into a specific region of a protein's binding site. The primary amine can then be used as a vector for fragment elaboration, allowing for the systematic exploration of chemical space around the initial fragment hit.

Novel Synthetic Approaches and Catalyst Development

The synthesis of substituted pyrazinones is a key area of research, with various methods being developed to access diverse chemical structures. One of the most common and versatile methods for constructing the 2(1H)-pyrazinone ring is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.

Recent advances in synthetic methodology have focused on improving the efficiency, regioselectivity, and substrate scope of these reactions. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times for the preparation of aminopyrazoles. The development of novel catalysts and reaction conditions for the synthesis and functionalization of pyrazinone derivatives, including this compound, is an active area of research that will facilitate the exploration of their chemical and biological properties.

The table below summarizes some of the key synthetic methods for related pyrazole and pyrazinone structures.

Synthetic MethodReactantsProductReference
Condensationα-amino acid amides and 1,2-dicarbonyl compounds2(1H)-pyrazinones
Cyclocondensationβ-ketonitriles and hydrazines3-(5)-aminopyrazoles
[3+2] CycloadditionDiazoacetonitrile and nitroolefinsMultisubstituted cyanopyrazoles

Exploration of New Therapeutic Areas Based on Mechanistic Insights

While the specific biological targets and mechanisms of action for this compound are not yet fully elucidated, the broader class of pyrazinone and pyrazole-containing compounds has shown activity in a range of therapeutic areas. For instance, pyrazole derivatives have been investigated as inhibitors of various kinases and other enzymes.

Future research into the biological activity of this compound and its derivatives could uncover novel therapeutic opportunities. Mechanistic studies, including target identification and pathway analysis, will be crucial for understanding how these compounds exert their biological effects and for guiding their development as new medicines. The exploration of aminopyrazoles in medicinal chemistry has revealed their potential as anti-infective and anti-cancer agents, suggesting that this compound could also be a valuable starting point for the discovery of drugs in these and other therapeutic areas.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.